5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound featuring a unique structure that combines imidazo[1,5-a]pyridine and pyrimidine trione moieties
Mechanism of Action
This compound is a complex organic molecule, likely part of the imidazo[1,2-a]pyridine family . Imidazo[1,2-a]pyridines are a promising family of fluorophores that can be easily functionalized to tune their photophysical properties . They have been used in numerous fields, such as chemical sensors, confocal microscopy, and medical applications . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,5-a]pyridine core, which can be synthesized through a cyclocondensation reaction involving 2-aminopyridine and an appropriate aldehyde under acidic conditions . The phenyl group is introduced via a Friedel-Crafts acylation reaction.
The next step involves the formation of the pyrimidine trione moiety. This can be achieved by reacting barbituric acid with formaldehyde and an appropriate amine under basic conditions . The final step is the condensation of the imidazo[1,5-a]pyridine derivative with the pyrimidine trione derivative, typically under reflux conditions in the presence of a suitable catalyst such as piperidine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazo[1,5-a]pyridine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the pyrimidine trione moiety, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazo[1,5-a]pyridine ring. Halogenation and alkylation reactions are common, using reagents like N-bromosuccinimide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in chloroform.
Major Products
Oxidation: Formation of phenylimidazo[1,5-a]pyridine-3-carboxylic acid.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as luminescent materials for optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the substituents on the ring.
Pyrimidine derivatives: These compounds have a similar pyrimidine trione moiety but lack the imidazo[1,5-a]pyridine structure.
Uniqueness
The uniqueness of 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of two bioactive moieties, which can interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c23-16-12(17(24)21-18(25)20-16)10-13-14-8-4-5-9-22(14)15(19-13)11-6-2-1-3-7-11/h1-10H,(H2,20,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXSRHLTLBAOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=C4C(=O)NC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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